REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[OH:12][C:13]1[CH:18]=[C:17](O)[CH:16]=[C:15]([OH:20])[CH:14]=1>CC(C)=O>[Cl:11][C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[NH:1][C:17]1[CH:16]=[C:15]([OH:20])[CH:14]=[C:13]([OH:12])[C:18]=1[C:4]2=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1Cl
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Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC(=C1)O)O
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
230 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for 30 minutes with periodic breaking of the solid with a spatula2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL sealed reactor
|
Type
|
WAIT
|
Details
|
stayed as liquid for ˜1 minute
|
Duration
|
1 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with acetone (200 mL)
|
Type
|
CUSTOM
|
Details
|
affording a dark yellow to brown powder
|
Type
|
CUSTOM
|
Details
|
The powder was then triturated in hot methanol (1.5 L) at 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered after the slurry
|
Type
|
TEMPERATURE
|
Details
|
cooled to ˜30° C.
|
Type
|
WASH
|
Details
|
washed with methanol (200 mL)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2NC=3C=C(C=C(C3C(C2=CC=C1)=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.87 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |